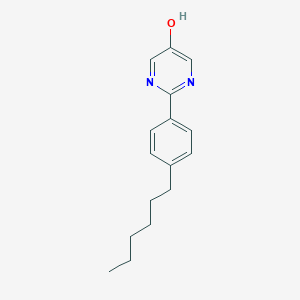

2-(4-hexylphenyl)pyrimidin-5-ol

Descripción

2-(4-Hexylphenyl)pyrimidin-5-ol is a pyrimidine derivative featuring a hexyl-substituted phenyl ring at position 2 and a hydroxyl group at position 5 of the pyrimidine core. This structural configuration confers unique physicochemical properties, including moderate lipophilicity due to the hexyl chain and hydrogen-bonding capacity from the hydroxyl group. The compound is synthesized via cross-coupling reactions, as demonstrated in the preparation of structurally related 2-(4-hexylphenyl)-5-(4-cyanophenyl)pyrimidines (Scheme 3, ). Its molecular formula is C₁₆H₂₀N₂O, with an average molecular mass of 256.34 g/mol.

Propiedades

Número CAS |

106808-96-2 |

|---|---|

Fórmula molecular |

C16H20N2O |

Peso molecular |

256.34 g/mol |

Nombre IUPAC |

2-(4-hexylphenyl)pyrimidin-5-ol |

InChI |

InChI=1S/C16H20N2O/c1-2-3-4-5-6-13-7-9-14(10-8-13)16-17-11-15(19)12-18-16/h7-12,19H,2-6H2,1H3 |

Clave InChI |

DAXDAVFMDVPEFK-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |

SMILES canónico |

CCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |

Sinónimos |

2-(4-Hexylphenyl)-5-hydroxypyrimidine |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hexylphenyl)pyrimidin-5-ol can be achieved through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: Aryl halide (e.g., 4-hexylphenyl bromide), organoboron compound (e.g., pyrimidine-5-boronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is used.

Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

Time: The reaction time can vary but generally ranges from a few hours to overnight.

Industrial Production Methods

For industrial-scale production, the same Suzuki-Miyaura coupling reaction can be employed with optimization for larger batches. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the choice of solvents and catalysts may be adjusted to reduce costs and improve environmental sustainability.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-hexylphenyl)pyrimidin-5-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of 2-(4-Hexylphenyl)-5-pyrimidinone.

Reduction: Formation of 2-(4-Hexylphenyl)-5-hydroxydihydropyrimidine.

Substitution: Formation of substituted derivatives such as 2-(4-Hexyl-3-nitrophenyl)-5-hydroxypyrimidine.

Aplicaciones Científicas De Investigación

2-(4-hexylphenyl)pyrimidin-5-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties

Mecanismo De Acción

The mechanism of action of 2-(4-hexylphenyl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s aromatic structure allows it to interact with enzyme active sites, potentially inhibiting or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Properties

*Estimated based on pKa trends of pyrimidinols (e.g., 2-(dimethylamino)pyrimidin-5-ol has pKa ~8.2 ).

Key Observations :

- However, 2-(4-hexyloxyphenyl)-5-octylpyrimidine exhibits even higher lipophilicity due to its longer octyl chain and ether linkage.

- Acidity: The hydroxyl group’s acidity (pKa ~8.2) is comparable to 2-tert-butylpyrimidin-5-ol but less acidic than phenolic acids (pKa ~5.9) . Fluorinated derivatives like 5-(2,4-difluorophenyl)pyrimidin-4-ol have lower pKa values due to electron-withdrawing substituents.

Key Observations :

- Antiviral Potency : The 1,2,4-triazolo[4,3-a]pyrimidin-5-ol derivative shows strong antiviral activity (EC₅₀ = 0.55 μM), attributed to its fused triazole ring enhancing target binding. The lack of similar data for this compound highlights a research gap.

- Antibacterial Activity : Pyrimidines with thiol or thioether groups, such as 2-mercapto-4-oxo-6-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carbonitrile , exhibit broader antibacterial spectra, suggesting that electron-deficient substituents enhance microbial inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.